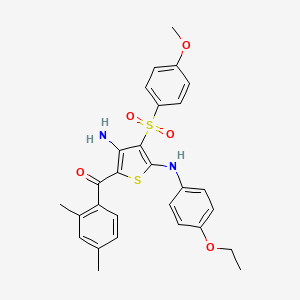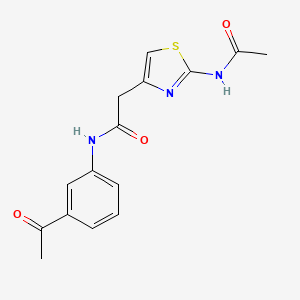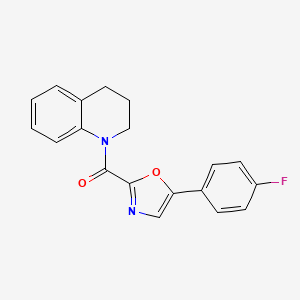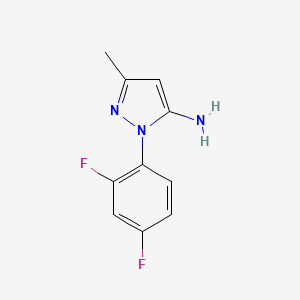
3,3,3-trifluoro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,3,3-trifluoro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps and various reagents. For instance, the synthesis of a related compound, Elexacaftor, begins with the conversion of 4-bromo-6-fluoronicotinic acid to nicotinamide . Another example is the reaction of ethyl-4,4,4-trifluoromethylacetoacetate with methylhydrazine in ethanol at 20 - 80°C for 15 hours .Molecular Structure Analysis
The molecular structure of such compounds can be complex due to the presence of multiple functional groups. For example, the trifluoromethyl group (-CF3) is a common feature in many pharmaceutical compounds . The structure of the compound can be determined using various spectroscopic techniques and can also be predicted using computational methods .Chemical Reactions Analysis
The chemical reactions involving such compounds can be diverse and depend on the specific functional groups present in the molecule. For example, the trifluoromethyl group can participate in various types of reactions . The specific reactions that “this compound” undergoes would depend on its exact molecular structure.科学的研究の応用
CNS Drug Development : Yamamoto et al. (2016) identified a compound structurally related to 3,3,3-trifluoro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound exhibited favorable pharmacokinetics and increased the cerebrospinal fluid concentration of glycine in rats, suggesting potential applications in central nervous system (CNS) drug development (Yamamoto et al., 2016).
Synthesis of Fluorinated Compounds : Fustero et al. (2008) demonstrated the synthesis of new fluorinated pyrazoles, which were used as intermediates in the preparation of fluorinated analogs of Tebufenpyrad, a commercial acaricide. These compounds showed strong acaricidal activity (Fustero et al., 2008).
Antibacterial and Antimalarial Activities : Kalaria et al. (2014) synthesized a novel combinatorial library of fused pyran derivatives, which included compounds related to the this compound. These compounds were screened for their in vitro antibacterial activity against pathogenic bacteria and fungi, as well as for their antimalarial activity (Kalaria et al., 2014).
Synthesis of Fluorinated Heterocycles : Sloop et al. (2002) discussed the synthesis of various fluorinated heterocycles, which are of interest as building blocks in medicinal chemistry. This research area may include compounds related to this compound (Sloop et al., 2002).
Synthesis of Nitrogen Heterocycles : Simonneau et al. (2011) reported the synthesis of fluorinated nitrogen heterocycles using a combination of gold catalysis and Selectfluor. This research is relevant to the synthesis of compounds like this compound (Simonneau et al., 2011).
作用機序
Target of Action
The compound contains a pyrazole ring, which is a common feature in many bioactive compounds. Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action would depend on the specific biological target of the compound. Generally, pyrazole derivatives can act as inhibitors, agonists, or antagonists, depending on their structure and the target they interact with .
Biochemical Pathways
Without specific information on the compound’s target and mode of action, it’s difficult to determine the exact biochemical pathways it might affect. Pyrazole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical structure and the route of administration. The trifluoromethyl group in the compound could potentially enhance its metabolic stability and lipophilicity, which could affect its absorption and distribution .
特性
IUPAC Name |
3,3,3-trifluoro-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c1-17-6-4-10(16-17)9-3-2-5-18(8-9)11(19)7-12(13,14)15/h4,6,9H,2-3,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFRGTMQSCCORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(2-ethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2935692.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2935697.png)




![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2935704.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2935705.png)

![(1S,4R)-7-Oxabicyclo[2.2.1]heptane-2alpha,3alpha-dicarboxylic acid 2-methyl ester](/img/structure/B2935710.png)
![2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2935713.png)

![4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)-2-ethylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2935715.png)
